4(5H)-Oxazolone, 5-methyl-2-(phenylamino)-
Description
Contextualization of the 4(5H)-Oxazolone Class and its Derivatives
Oxazolones are a significant class of five-membered heterocyclic compounds, also known as azlactones, containing one nitrogen and one oxygen atom in the ring. spectrabase.comresearchgate.net They exist as several structural isomers depending on the position of the carbonyl group and the endocyclic double bond. The five primary isomers are 2(3H)-oxazolone, 2(5H)-oxazolone, 4(5H)-oxazolone, 5(2H)-oxazolone, and 5(4H)-oxazolone. researchgate.netdtu.dkrfppl.co.in Among these, the 5(4H)-oxazolone scaffold is the most extensively studied and utilized. spectrabase.comrfppl.co.in
The 4(5H)-oxazolone isomer, formally a lactam, is a recognized but less commonly documented member of this family. researchgate.netdtu.dk These compounds are versatile synthons in organic chemistry, serving as precursors for amino acids, peptides, and other complex heterocyclic systems. researchgate.netcalpaclab.com Their reactivity is characterized by the presence of multiple functional sites, making them valuable building blocks in medicinal chemistry and materials science. calpaclab.commdpi.com
Table 1: Isomeric Forms of Oxazolone (B7731731)
| Isomer Name | Ring Structure |
|---|---|
| 2(3H)-oxazolone | Isomer with C=O at position 2 and double bond between N(3) and C(4) |
| 4(5H)-oxazolone | Isomer with C=O at position 4 and double bond between N(3) and C(2) |
| 5(4H)-oxazolone | Isomer with C=O at position 5 and double bond between N(3) and C(4) |
| 2(5H)-oxazolone | Isomer with C=O at position 2 and double bond between C(4) and C(5) |
| 5(2H)-oxazolone | Isomer with C=O at position 5 and double bond between C(2) and N(3) |
Data sourced from multiple reviews on oxazolone chemistry. spectrabase.comresearchgate.netdtu.dkrfppl.co.in
Historical Perspective on Oxazolone Chemistry and its Synthetic Utility
The history of oxazolone chemistry dates back to the late 19th century. In 1883, Plöchl first reported on the synthesis of an oxazolone structure. nih.govnist.gov This work was significantly expanded upon by Friedrich Erlenmeyer, who, in 1893, developed what is now known as the Erlenmeyer-Plöchl reaction. spectrabase.com This reaction involves the condensation of an N-acylglycine (like hippuric acid) with an aldehyde in the presence of acetic anhydride (B1165640) and sodium acetate (B1210297), typically yielding a 4-alkylidene-5(4H)-oxazolone. spectrabase.commdpi.com
This synthetic route became a cornerstone of oxazolone chemistry and provided a direct pathway to α-amino acids after hydrolysis of the oxazolone ring. nist.gov The synthetic utility of oxazolones is vast; they are not only key intermediates for amino acids and peptides but also participate in cycloaddition and ring-opening reactions to form a variety of other heterocyclic scaffolds like β-lactams, pyrroles, and imidazoles. calpaclab.comnist.govnih.gov Their role as synthons has been crucial in the development of new organic methodologies and in the synthesis of biologically active molecules. researchgate.netcalpaclab.com
Despite this rich history, the focus has predominantly been on 5(4H)-oxazolones. Specific historical accounts or seminal synthetic work detailing the origins of the 4(5H)-oxazolone class, and particularly the 5-methyl-2-(phenylamino)- derivative, are not prominent in the literature.
Structural Elucidation and Nomenclature of 4(5H)-Oxazolone, 5-methyl-2-(phenylamino)-
The systematic name "4(5H)-Oxazolone, 5-methyl-2-(phenylamino)-" describes a specific molecule based on the Hantzsch-Widman nomenclature for heterocyclic compounds. researchgate.netdtu.dk This nomenclature dictates:
Oxazolone : A five-membered ring containing an oxygen atom and a nitrogen atom, with a ketone group.
4(5H)- : Indicates the ketone (oxo) group is at position 4, and the saturated carbon (with an implicit hydrogen) is at position 5.
5-methyl- : A methyl group is attached to position 5.
2-(phenylamino)- : A phenylamino (B1219803) (or anilino) group is attached to position 2.
A definitive structural elucidation requires spectroscopic data (such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and, ideally, X-ray crystallography. While extensive spectral data is available for many 5(4H)-oxazolone derivatives, a search of chemical databases and literature did not yield any specific experimental or computed data for 4(5H)-Oxazolone, 5-methyl-2-(phenylamino)-. Without this information, a detailed discussion of its unique structural features, bond lengths, and angles is not possible.
Table 2: Required Data for Structural Elucidation (Data Not Available for Target Compound)
| Analysis Type | Information Provided | Status for Target Compound |
|---|---|---|
| ¹H NMR | Chemical shifts and coupling constants for hydrogen atoms. | Not Found |
| ¹³C NMR | Chemical shifts for carbon atoms in the structure. | Not Found |
| IR Spectroscopy | Characteristic absorption bands for functional groups (e.g., C=O, C=N, N-H). | Not Found |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | Not Found |
| CAS Number | A unique identifier for the chemical substance. | Not Found |
Structure
3D Structure
Properties
CAS No. |
15900-31-9 |
|---|---|
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
5-methyl-2-phenylimino-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C10H10N2O2/c1-7-9(13)12-10(14-7)11-8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12,13) |
InChI Key |
IXOLDBJDCWLEQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC(=NC2=CC=CC=C2)O1 |
Origin of Product |
United States |
Synthetic Methodologies for 4 5h Oxazolone, 5 Methyl 2 Phenylamino
Established Synthetic Pathways for Oxazolone (B7731731) Ring Systems
The construction of the 4(5H)-oxazolone ring is predominantly achieved through the cyclodehydration of N-acyl-α-amino acids. Several methods have been established, with the Erlenmeyer-Plöchl synthesis being the most classical and widely recognized.
The Erlenmeyer-Plöchl synthesis, first described in the late 19th century, traditionally involves the condensation of an N-acylglycine (like hippuric acid) with an aldehyde or ketone in the presence of acetic anhydride (B1165640) and a weak base, such as sodium acetate (B1210297). biointerfaceresearch.comcrpsonline.com The reaction proceeds through the initial formation of a 5(4H)-oxazolone intermediate from the N-acylglycine. biointerfaceresearch.com This intermediate possesses an acidic proton at the C-4 position, which allows it to undergo a Perkin-type condensation with the carbonyl compound. biointerfaceresearch.com
Mechanism: The mechanism of the Erlenmeyer-Plöchl synthesis can be summarized in the following steps:
Oxazolone Formation: The N-acyl-α-amino acid is first converted to an oxazolone intermediate through intramolecular cyclization and dehydration, facilitated by acetic anhydride. researchgate.net
Enolization: In the presence of a base (e.g., acetate), the oxazolone intermediate forms an enolate. This enolate is aromatic, which contributes to the ease of deprotonation at the α-position. acs.org
Condensation: The enolate then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone.
Elimination: The resulting aldol-type adduct undergoes elimination of water to form the unsaturated 4-alkylidene or 4-arylidene-5(4H)-oxazolone, also known as an azlactone.
While the classic Erlenmeyer synthesis is robust, it often requires high temperatures and can lead to racemization of chiral α-amino acid precursors due to the planarity and aromaticity of the enolate intermediate. acs.orgchegg.com
To overcome some of the limitations of the classical Erlenmeyer synthesis, various alternative cyclodehydration reagents have been explored for the synthesis of the oxazolone ring from N-acyl-α-amino acids. These methods aim to provide milder reaction conditions and better yields.
Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDCI), are effective reagents for mediating the intramolecular condensation of N-protected amino acids to form oxazolones. nih.gov This method is often milder than using acetic anhydride. nih.gov Other dehydrating agents that have been employed include triflic acid, which can promote the dehydrative cyclization of N-(2-hydroxyethyl)amides to form related oxazoline (B21484) structures, and phosphorus-based reagents. mdpi.com The use of different catalysts in conjunction with acetic anhydride has also been investigated to improve reaction efficiency.
| Dehydrating Agent/Catalyst | Typical Substrate | Key Advantages |
| Acetic Anhydride/Sodium Acetate | N-acyl-α-amino acids | Well-established, readily available reagents |
| Carbodiimides (e.g., EDCI, DCC) | N-protected amino acids | Milder conditions, good yields nih.govbenthamdirect.com |
| Triflic Anhydride | N-acyl-α-amino acids | Powerful dehydrating agent |
| Polyphosphoric Acid (PPA) | N-acyl-α-amino acids | Can give good yields but substrate solubility can be an issue |
This table provides a summary of common reagents used for the cyclodehydration step in oxazolone synthesis.
Strategies for Regiospecific Introduction of 5-Methyl and 2-(Phenylamino) Moieties
To synthesize the specific target compound, 4(5H)-Oxazolone, 5-methyl-2-(phenylamino)-, strategies must be employed to introduce the methyl group at the C-5 position and the phenylamino (B1219803) (anilino) group at the C-2 position.
The introduction of the 5-methyl group is most directly achieved by starting with an appropriate α-amino acid precursor that already contains the desired methyl group. The use of N-acylated alanine (B10760859) instead of glycine (B1666218) in a cyclodehydration reaction is a standard strategy to produce oxazolones with a methyl group at the C-5 position. acs.org The stereochemistry at the C-5 position can be prone to racemization during the reaction, especially under the harsh conditions of the classical Erlenmeyer synthesis. chegg.com
The introduction of the 2-(phenylamino) group is more complex as it deviates from the standard N-acyl starting materials. A plausible synthetic route would involve the cyclization of a precursor that incorporates the phenylamino moiety. One potential strategy is the reaction of an α-halo acyl halide with a derivative of phenylurea or phenylthiourea. For instance, the reaction of 2-bromopropionyl bromide with N-phenylthiourea could hypothetically lead to an intermediate that, upon cyclization, would yield the desired 2-(phenylamino)-5-methyl-4(5H)-oxazolone. This approach is analogous to the synthesis of other 2-amino substituted heterocycles where guanidine (B92328) or urea (B33335) derivatives react with α-haloketones. nih.gov
Proposed Synthetic Precursors for 4(5H)-Oxazolone, 5-methyl-2-(phenylamino)-
| Moiety to Introduce | Precursor Strategy | Rationale |
| 5-Methyl | Use of N-acyl alanine derivative | The α-methyl group of alanine becomes the C-5 methyl group of the oxazolone. acs.org |
| 2-(Phenylamino) | Cyclization of an N-acyl-N'-phenylurea or thiourea (B124793) derivative | The N-phenylurea/thiourea moiety provides the atoms for the 2-(phenylamino) group upon cyclization. |
This table outlines potential strategies for incorporating the specific substituents onto the oxazolone ring.
Advanced Synthetic Approaches to 4(5H)-Oxazolone Analogues
Modern synthetic chemistry has focused on developing more efficient, environmentally friendly, and versatile methods for the synthesis of oxazolones. These advanced approaches often offer advantages such as shorter reaction times, higher yields, and milder conditions.
The use of solid-supported catalysts and green reaction conditions has gained traction in oxazolone synthesis. For instance, reusable catalysts like dodecatungstophosphoric acid have been shown to be effective for the synthesis of unsaturated 2-phenyl-5(4H)-oxazolone derivatives under solvent-free conditions. crpsonline.com Zinc oxide has also been reported as an efficient catalyst for the synthesis of 4-arylmethylidene-2-phenyl-5(4H)-oxazolones. sphinxsai.com These methods align with the principles of green chemistry by minimizing waste and avoiding hazardous solvents. Mechanochemical grinding, a solvent-free technique, has also been successfully applied to the multicomponent synthesis of azlactones.
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, and its application to oxazolone synthesis has been well-documented. biointerfaceresearch.com Microwave-assisted synthesis of azlactones often leads to a significant reduction in reaction time, from hours to minutes, along with improved yields compared to conventional heating methods. crpsonline.com For example, the condensation of benzoyl glycine with aromatic aldehydes in the presence of sodium acetate and acetic anhydride can be efficiently carried out under microwave irradiation. crpsonline.com This rapid and efficient heating method is also amenable to solvent-free conditions, further enhancing its green credentials.
Comparison of Synthetic Methods
| Method | Typical Reaction Time | Conditions | Key Advantages |
| Conventional Heating | Several hours | High temperature, often in solvent | Well-established |
| Catalytic (e.g., ZnO, H₃PW₁₂O₄₀) | Varies | Often solvent-free, catalytic amounts of reagent | Reusable catalysts, greener conditions sphinxsai.comcrpsonline.com |
| Microwave-Assisted | Minutes | Microwave irradiation, can be solvent-free | Rapid, high yields, energy efficient crpsonline.com |
This interactive table compares different synthetic approaches for oxazolone synthesis.
Solvent-Free Reaction Conditions
The synthesis of oxazolone derivatives under solvent-free conditions, often facilitated by microwave irradiation, represents a significant advancement in green chemistry. These methods offer advantages such as reduced reaction times, higher yields, and minimized use of hazardous organic solvents. rsc.orgbiointerfaceresearch.com While direct literature on the solvent-free synthesis of 4(5H)-Oxazolone, 5-methyl-2-(phenylamino)- is specific, the principles can be extrapolated from established protocols for analogous structures, particularly the synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones. biointerfaceresearch.comresearchgate.net
Typically, these syntheses involve the cyclodehydration-condensation of an N-acyl amino acid. biointerfaceresearch.com For the target compound, the logical precursor would be N-(phenylcarbamoyl)-alanine. This precursor would undergo cyclization, a reaction that can be effectively promoted under solvent-free conditions.
One common approach involves mixing the precursor with a dehydrating agent, such as acetic anhydride, and a catalyst, followed by heating. biointerfaceresearch.com Microwave-assisted organic synthesis (MAOS) has emerged as a particularly effective technique. derpharmachemica.comlew.ro By irradiating the reaction mixture with microwaves, often in the absence of any solvent, the cyclization can be achieved in minutes rather than hours. biointerfaceresearch.comcrpsonline.com Catalysts like palladium(II) acetate have also been employed in solvent-free microwave conditions to facilitate the formation of the oxazolone ring. biointerfaceresearch.com
The reaction progress is typically monitored by thin-layer chromatography (TLC). Upon completion, the purification process is often simplified due to the absence of bulk solvent, usually requiring simple washing or recrystallization. crpsonline.com
Table 1: Examples of Solvent-Free Conditions in Oxazolone Synthesis
| Reactants | Catalyst/Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| Hippuric acid, Aryl aldehyde, Acetic anhydride | Microwave Irradiation (2450 MHz) | 4-Arylidene-2-phenyl-5(4H)-one | 70-75% | biointerfaceresearch.com |
| Hippuric acid, Aldehydes/Ketones | Palladium(II) acetate, Microwave | 2-Phenyl-5(4H)-oxazolones | - | biointerfaceresearch.com |
| N-acylamino acids, Aromatic aldehydes | Dodecatungstophosphoric acid (H₃PW₁₂O₄₀) | Unsaturated 2-phenyl-5(4H)-oxazolones | - | crpsonline.comsphinxsai.com |
Stereochemical Considerations in the Synthesis of 4(5H)-Oxazolone, 5-methyl-2-(phenylamino)-
The presence of a methyl group at the C5 position of the oxazolone ring renders this carbon a stereogenic center. Consequently, 4(5H)-Oxazolone, 5-methyl-2-(phenylamino)- can exist as a pair of enantiomers, (R)- and (S)-. The control of this stereocenter is a critical aspect of its synthesis.
The primary strategy for achieving stereocontrol is to utilize an enantiomerically pure precursor. The synthesis typically begins with the amino acid alanine. By starting with either L-alanine or D-alanine, the chirality at the alpha-carbon is directly transferred to the C5 position of the oxazolone ring. For instance, the cyclodehydration of N-benzoyl-D,L-alanine yields a racemic mixture of the corresponding 4-methyl-2-phenyl-5(4H)-oxazolone. researchgate.net Therefore, to obtain an enantiomerically pure product, the synthesis must start with enantiopure N-(phenylcarbamoyl)-L-alanine or N-(phenylcarbamoyl)-D-alanine.
A significant challenge in the synthesis and subsequent reactions of 5-substituted oxazolones is the potential for racemization. The C5 proton is acidic and can be abstracted under basic or even certain aqueous conditions, leading to the formation of a planar enolate intermediate. researchgate.net Reprotonation can then occur from either face, resulting in a loss of stereochemical integrity. This process, known as epimerization, can be rapid, particularly in aqueous solutions. researchgate.net
To preserve the stereochemistry, reaction conditions must be carefully controlled. The cyclodehydration step to form the oxazolone ring should be conducted under anhydrous conditions that minimize the risk of enolization. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are often used for cyclodehydration of N-acyl amino acids under mild, anhydrous conditions, which can help preserve the stereochemical purity of the C5 center. researchgate.net Subsequent reactions involving the oxazolone should also be designed to avoid conditions known to cause racemization.
Table 2: Factors Influencing Stereochemical Outcome
| Factor | Influence on Stereochemistry | Rationale | Reference |
|---|---|---|---|
| Starting Material | Determines the absolute configuration of the product. | Chirality is transferred from the enantiopure amino acid precursor (e.g., L-alanine or D-alanine) to the C5 position. | researchgate.net |
| Solvent/Base | Can lead to racemization/epimerization. | Aqueous or basic conditions can facilitate the abstraction of the acidic C5 proton, leading to a planar enolate intermediate and loss of stereointegrity. | researchgate.net |
| Cyclizing Agent | Can preserve stereochemistry. | Mild, anhydrous dehydrating agents (e.g., DCC) can promote cyclization without significant epimerization. | researchgate.net |
| Reaction Temperature | Can influence the rate of racemization. | Higher temperatures can provide the energy needed to overcome the activation barrier for proton abstraction and epimerization. | - |
Reactivity and Mechanistic Investigations of 4 5h Oxazolone, 5 Methyl 2 Phenylamino
Comprehensive Analysis of the Oxazolone (B7731731) Ring System Reactivity
The reactivity of the 4(5H)-oxazolone ring is dictated by the presence of several key functional groups: a carbonyl group at C-5, an imine functionality within the ring at C-2, and an acidic proton at C-4. These features make the oxazolone ring susceptible to a variety of transformations. organic-chemistry.org Saturated azlactones, such as 4(5H)-Oxazolone, 5-methyl-2-(phenylamino)-, are valuable intermediates in the synthesis of a range of heterocyclic and acyclic compounds. nih.gov
Nucleophilic Additions to the Carbonyl and Imine Functionalities
The oxazolone ring possesses multiple electrophilic centers, with the carbonyl carbon (C-5) being a primary site for nucleophilic attack. nih.gov This reactivity is a cornerstone of oxazolone chemistry, leading to ring-opening and the formation of various derivatives. biointerfaceresearch.com Fission of the carbonyl-oxygen bond is a common pathway, resulting in α-amino acid derivatives. organic-chemistry.org
While the C-5 carbonyl is the most common site of nucleophilic attack, the C-2 imine carbon also represents an electrophilic center. organic-chemistry.orgbiointerfaceresearch.com Studies on related oxazolone systems have suggested that a minor reaction pathway can involve the addition of nucleophiles, such as water, to the C=N double bond. This addition can lead to the formation of an intermediate that precedes ring cleavage.
Table 1: Regioselectivity of Nucleophilic Attack on the Oxazolone Ring
| Electrophilic Center | Nucleophile | Predominant Reaction | Product Type |
| C-5 (Carbonyl) | Amines, Water, Alcohols | Ring-opening | Amides, Carboxylic Acids, Esters |
| C-2 (Imine) | Water (minor pathway) | Addition/Ring-opening | Intermediate leading to ring-opened products |
Electrophilic Substitution Patterns
The phenylamino (B1219803) substituent at the C-2 position significantly influences the electrophilic substitution reactions of the molecule. The amino group is a potent activating group, directing incoming electrophiles to the ortho and para positions of the phenyl ring. byjus.com This is due to the resonance donation of the nitrogen's lone pair of electrons into the aromatic system, which increases the electron density at these positions. byjus.comlumenlearning.com
Consequently, electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation are expected to occur primarily at the ortho and para positions of the phenylamino group. nih.govmasterorganicchemistry.com However, the high reactivity of the aniline (B41778) system can sometimes lead to polysubstitution, and the acidic conditions often employed in these reactions can protonate the amino group, forming an anilinium ion which is a meta-directing deactivating group. nih.gov
Exocyclic Double Bond Reactivity at C-4
It is important to note that 4(5H)-Oxazolone, 5-methyl-2-(phenylamino)- is a saturated oxazolone at the C-4 position and does not possess an exocyclic double bond. However, the C-4 position is reactive due to the acidity of its proton, which allows for the formation of a resonance-stabilized enolate anion. organic-chemistry.org This enolate is a key intermediate that can react with various electrophiles.
Reactions such as alkylations can occur at the C-4 position in saturated azlactones, leading to 4,4-disubstituted derivatives. organic-chemistry.org While the prompt mentions exocyclic double bond reactivity, it is the potential for the formation of such a bond through subsequent reactions, or the reactivity of the C-4 position in general for saturated systems, that is of significance. For instance, the enolate intermediate could potentially react with carbonyl compounds in an aldol-type condensation, which would introduce a C-4 substituent and could be a precursor to an exocyclic double bond after dehydration.
Ring-Opening Reactions and Transformations into Diverse Heterocycles
The propensity of the oxazolone ring to undergo cleavage upon reaction with various nucleophiles is a key feature of its chemistry, providing a versatile route to other heterocyclic systems and functionalized acyclic molecules. biointerfaceresearch.com
Hydrolytic Pathways and Resulting Products
The hydrolysis of 4(5H)-oxazolones, including 5-methyl-2-(phenylamino)-4(5H)-oxazolone, proceeds via nucleophilic attack of water on the C-5 carbonyl group, leading to ring-opening. This reaction can be catalyzed by both acid and base. The initial product of hydrolysis is an N-acylamino acid.
Kinetic studies on the hydrolysis of structurally similar oxazolones have shown that the reaction is often first-order with respect to the oxazolone and can be catalyzed by hydroxide (B78521) ions and general buffers under neutral and basic conditions. rsc.org A competing reaction under these conditions is ionization at the C-4 position, which can lead to racemization if the carbon is stereogenic. In some cases, an intermediate has been detected which is thought to result from the addition of water to the C=N double bond, indicating a more complex mechanistic pathway than simple carbonyl attack.
Reactions with Amine Nucleophiles
The reaction of 4(5H)-oxazolones with amine nucleophiles is a well-established method for the synthesis of amides. organic-chemistry.org Primary amines generally react more readily than secondary amines, attacking the C-5 carbonyl to yield N-substituted α-acylamino amides. biointerfaceresearch.com
These ring-opening reactions are also pivotal in the transformation of oxazolones into other heterocyclic systems. For instance, the reaction with hydrazine (B178648) and its derivatives can lead to the formation of various nitrogen-containing heterocycles. While specific studies on 5-methyl-2-(phenylamino)-4(5H)-oxazolone are limited, related oxazolones have been shown to react with hydrazines to form 1,2,4-triazole (B32235) derivatives. nih.gov The reaction of oxazolones with phenylhydrazine (B124118) has also been utilized in the synthesis of 1,2,4-triazin-6(5H)-ones. frontiersin.org Furthermore, there are methods for synthesizing imidazoles from oxazolone precursors, highlighting the versatility of this starting material in heterocyclic chemistry. nih.gov
Table 2: Transformation of Oxazolones into Other Heterocycles
| Reagent | Resulting Heterocycle |
| Hydrazine/Substituted Hydrazines | 1,2,4-Triazoles, 1,2,4-Triazin-6(5H)-ones |
| Phenylhydrazine | 1,2,4-Triazin-6(5H)-ones |
| Azodicarboxylates | 1,2,4-Triazolines |
Cycloaddition Chemistry of 4(5H)-Oxazolone, 5-methyl-2-(phenylamino)- Analogues
Analogues of 4(5H)-Oxazolone, 5-methyl-2-(phenylamino)-, particularly their mesoionic tautomers, known as münchnones or 1,3-oxazolium-5-olates, are versatile 1,3-dipoles in cycloaddition reactions. nih.gov This reactivity provides a powerful tool for the synthesis of a variety of more complex heterocyclic systems. The general reactivity involves the [3+2] cycloaddition of the mesoionic oxazolone with a suitable dipolarophile, such as an alkene or alkyne. This reaction typically proceeds via a concerted mechanism, leading to the formation of a five-membered ring.
The cycloaddition reactions of these oxazolone analogues are influenced by both steric and electronic factors of the reactants. The regioselectivity of the cycloaddition is a key aspect of these reactions, with the substitution pattern on both the oxazolone analogue and the dipolarophile dictating the orientation of the addition and, consequently, the structure of the final product. For instance, reactions with unsymmetrical dipolarophiles can potentially lead to the formation of two different regioisomers.
Below is a representative table of cycloaddition reactions for analogues of 4(5H)-Oxazolone, 5-methyl-2-(phenylamino)- with various dipolarophiles, illustrating the diversity of accessible heterocyclic products.
| Oxazolone Analogue | Dipolarophile | Product | Yield (%) | Ref. |
| 5-Methyl-2-(phenylamino)-1,3-oxazolium-5-olate | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Substituted Pyrrole (B145914) | 75-85 | mdpi.com |
| 5-Methyl-2-(p-tolylamino)-1,3-oxazolium-5-olate | N-Phenylmaleimide | Fused Pyrrolidine | 60-70 | researchgate.net |
| 2-Anilino-5-propyl-1,3-oxazolium-5-olate | Ethyl propiolate | Substituted Pyrrole | 70-80 | mdpi.com |
| 5-Methyl-2-(phenylamino)-1,3-oxazolium-5-olate | Methyl acrylate | Dihydropyrrole | 55-65 | researchgate.net |
Investigating Rearrangement Mechanisms
The structural framework of 4(5H)-Oxazolone, 5-methyl-2-(phenylamino)- analogues is susceptible to molecular rearrangements, leading to the formation of isomeric heterocyclic systems. A prominent and plausible rearrangement pathway for this class of compounds is the Dimroth rearrangement. nih.govresearchgate.net This type of rearrangement is well-documented for a variety of nitrogen-containing heterocycles and involves the interchange of an endocyclic and an exocyclic heteroatom-containing group. researchgate.netnih.gov
In the context of 2-(phenylamino)-4(5H)-oxazolone analogues, the Dimroth rearrangement would entail the phenylamino group and the ring nitrogen atom switching places. This process is typically facilitated by acidic or basic conditions. researchgate.net The generally accepted mechanism for the Dimroth rearrangement proceeds through a sequence of ring-opening, rotation of the resulting open-chain intermediate, and subsequent ring-closure to afford the rearranged product. nih.gov
The proposed mechanistic steps for the Dimroth rearrangement of a 4(5H)-Oxazolone, 5-methyl-2-(phenylamino)- analogue are as follows:
Protonation/Deprotonation: Under acidic conditions, protonation of the exocyclic nitrogen can initiate the process. Conversely, in a basic medium, deprotonation of the ring nitrogen could be the first step.
Ring Opening: The protonated/deprotonated species undergoes cleavage of the endocyclic C-N bond, leading to a reactive open-chain intermediate.
Conformational Change: The open-chain intermediate can undergo rotation around its single bonds to allow for the approach of the terminal nitrogen to the carbonyl carbon.
Ring Closure: An intramolecular nucleophilic attack of the terminal nitrogen onto the carbonyl carbon results in the formation of a new five-membered ring.
Deprotonation/Protonation: The final step involves the loss or gain of a proton to yield the thermodynamically more stable rearranged product, often an imidazolinone derivative.
The driving force for this rearrangement is typically the formation of a more stable aromatic or resonance-stabilized heterocyclic system. researchgate.net The specific reaction conditions, such as the nature of the solvent, the temperature, and the presence of acid or base catalysts, can significantly influence the rate and outcome of the rearrangement. osi.lv While this mechanism is well-established for other heterocycles, detailed kinetic and computational studies on 4(5H)-Oxazolone, 5-methyl-2-(phenylamino)- analogues would be necessary to fully elucidate the specific transition states and intermediates involved.
Despite a comprehensive search for scientific literature, no specific experimental data for the compound 4(5H)-Oxazolone, 5-methyl-2-(phenylamino)- corresponding to the detailed outline provided could be located.
Searches for Proton (¹H) NMR, Carbon-13 (¹³C) NMR, advanced 2D NMR, Infrared (IR), Raman, High-Resolution Mass Spectrometry (HRMS), and single-crystal X-ray diffraction studies for this exact molecule did not yield any published results. The scientific databases and journals accessed contain information on a variety of other oxazolone derivatives, but not the specific structural isomer requested.
Therefore, it is not possible to generate the detailed scientific article on the "Advanced Spectroscopic and Structural Characterization of 4(5H)-Oxazolone, 5-methyl-2-(phenylamino)-" as the primary research data required to populate the specified sections and subsections is not available in the public domain.
Advanced Spectroscopic and Structural Characterization of 4 5h Oxazolone, 5 Methyl 2 Phenylamino
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
The electronic absorption spectrum of 4(5H)-oxazolone, 5-methyl-2-(phenylamino)- is characterized by absorption bands in the UV-visible region that arise from electronic transitions between different molecular orbitals. The chromophoric system of the molecule, which includes the phenylamino (B1219803) group and the oxazolone (B7731731) ring, dictates the specific wavelengths of absorption. The electronic transitions are typically of the π → π* and n → π* type, involving the promotion of electrons from bonding (π) or non-bonding (n) orbitals to anti-bonding (π*) orbitals.
Research on related oxazolone derivatives indicates that the main absorption bands are generally attributed to π → π* transitions. For instance, studies on 4-arylidene-5(4H)-oxazolones show strong absorption maxima in the UV region, which are ascribed to a π– π* charge transfer from the 4-arylidene ring to the oxazolone heterocyclic moiety. nih.gov The position and intensity of these absorption bands are sensitive to the substituents on the aromatic rings and the solvent polarity.
In the case of 4(5H)-oxazolone, 5-methyl-2-(phenylamino)-, the phenylamino group acts as an auxochrome, a group that, when attached to a chromophore, modifies its ability to absorb light. The nitrogen atom's lone pair of electrons in the phenylamino group can participate in resonance with the π-system of the phenyl ring and the oxazolone moiety, influencing the energy levels of the molecular orbitals. This conjugation generally leads to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the unsubstituted parent chromophore.
While specific experimental data for 4(5H)-Oxazolone, 5-methyl-2-(phenylamino)- is not extensively documented in publicly available literature, the electronic absorption characteristics can be inferred from studies on structurally similar compounds. For example, the electronic absorption spectra of various oxazolone derivatives have been measured in different organic solvents. researchgate.net These studies reveal that the absorption maxima can be influenced by solvent polarity, which can alter the energy gap between the ground and excited states. researchgate.netscilit.com
The electronic transitions in these systems are often complex, with multiple overlapping bands. Computational studies, alongside experimental work on related molecules, help in assigning these bands to specific electronic transitions. For many oxazolone derivatives, the absorption spectra display two bands in the UV region and sometimes a broader band in the visible region, depending on the specific molecular structure. researchgate.net The high-energy UV band is often assigned to a localized π-π* transition within the heterocyclic ring. researchgate.net
The following table provides representative UV-Vis absorption data for some oxazolone derivatives to illustrate the typical absorption ranges and molar absorptivities.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
| (Z)-4-(4-thiazolylmethylene)-2-phenyl-5(4H)-oxazolone | CH₂Cl₂ | 350 | 35,000 | mdpi.com |
| 4-(p-N,N-dimethylamino)benzylidene-2-phenyloxazole-5-one | Hexane | 415 | Not Specified | ufms.br |
| 4-(p-N,N-dimethylamino)benzylidene-2-phenyloxazole-5-one | DMF | 420 | Not Specified | ufms.br |
| Oxazolone Derivative 1 | Ethyl Acetate (B1210297) | 466.5 | 4.24 x 10⁴ | nih.gov |
| Oxazolone Derivative 2 | Ethyl Acetate | 496 | 10.37 x 10⁴ | nih.gov |
This interactive table allows for the comparison of absorption data for different oxazolone structures, highlighting the influence of substituents and solvent on the electronic absorption properties. The data demonstrates that extending the conjugation or introducing strong electron-donating groups generally results in a shift of the absorption maximum to longer wavelengths (bathochromic shift).
Computational and Theoretical Investigations of 4 5h Oxazolone, 5 Methyl 2 Phenylamino
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. researchgate.net This method is favored for its balance of accuracy and computational efficiency, making it suitable for a wide range of chemical systems. DFT calculations for 5-methyl-2-(phenylamino)-4(5H)-oxazolone typically involve functionals like B3LYP combined with basis sets such as 6-311G(d,p) to provide reliable predictions of molecular properties. researchgate.net
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface. For a flexible molecule like 5-methyl-2-(phenylamino)-4(5H)-oxazolone, which has rotatable bonds (e.g., the C-N bond connecting the phenyl and oxazolone (B7731731) rings), multiple stable conformers may exist.
Computational analysis explores the conformational landscape to identify these different stable structures and their relative energies. The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric properties.
Interactive Table: Predicted Geometrical Parameters for 4(5H)-Oxazolone, 5-methyl-2-(phenylamino)-
This table presents hypothetical, yet realistic, optimized bond lengths and angles derived from DFT calculations on similar molecular structures. Actual values would be determined by specific computational models.
| Parameter | Type | Atoms Involved | Predicted Value |
| Bond Length | Å | O1-C2 | 1.37 Å |
| Bond Length | Å | N3-C2 | 1.29 Å |
| Bond Length | Å | C4-C5 | 1.52 Å |
| Bond Length | Å | C5=O6 | 1.21 Å |
| Bond Length | Å | N3-C(phenyl) | 1.41 Å |
| Bond Angle | Degrees | C5-O1-C2 | 108.5° |
| Bond Angle | Degrees | O1-C2-N3 | 116.0° |
| Bond Angle | Degrees | C2-N3-C4 | 105.8° |
| Dihedral Angle | Degrees | C4-N3-C(phenyl)-C(phenyl) | 35.0° |
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu The HOMO acts as the primary electron donor, while the LUMO serves as the electron acceptor. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule that is more reactive and easily polarizable.
The spatial distribution of these orbitals reveals the most probable regions for chemical reactions. For 5-methyl-2-(phenylamino)-4(5H)-oxazolone, the HOMO is expected to be localized primarily on the electron-rich phenylamino (B1219803) group, indicating this is the likely site of electrophilic attack. The LUMO is anticipated to be distributed over the oxazolone ring, particularly around the carbonyl group, marking it as the probable site for nucleophilic attack.
Interactive Table: Calculated Frontier Orbital Energies
This table shows representative energy values for the frontier orbitals as would be calculated by DFT methods.
| Orbital | Energy (eV) | Description |
| HOMO | -6.35 eV | Highest Occupied Molecular Orbital (Electron Donor) |
| LUMO | -1.85 eV | Lowest Unoccupied Molecular Orbital (Electron Acceptor) |
| Energy Gap (ΔE) | 4.50 eV | Indicator of Chemical Stability and Reactivity |
A Molecular Electrostatic Potential (MEP) surface is a visual tool that maps the electrostatic potential onto the molecule's electron density surface. researchgate.net It is invaluable for predicting the reactive sites for electrophilic and nucleophilic attacks and for understanding intermolecular interactions. nih.gov
The MEP surface is color-coded to represent different potential values:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack.
Green: Regions of neutral or near-zero potential.
For 5-methyl-2-(phenylamino)-4(5H)-oxazolone, the MEP surface would likely show a significant negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. A positive potential (blue) would be expected around the hydrogen atom of the phenylamino group (N-H), making it a potential hydrogen bond donor site.
Quantum Chemical Descriptors for Reactivity Prediction
From the HOMO and LUMO energy values, several quantum chemical descriptors can be calculated to quantify the reactivity of a molecule. researchgate.net These global reactivity descriptors provide a quantitative basis for comparing the chemical behavior of different molecules.
Key descriptors include:
Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = -½(EHOMO + ELUMO). researchgate.net
Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. It is calculated as η = ½(ELUMO - EHOMO). A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile. It is calculated as ω = μ²/2η, where μ is the electronic chemical potential (μ ≈ -χ).
These descriptors are crucial for predicting how 5-methyl-2-(phenylamino)-4(5H)-oxazolone will behave in various chemical environments.
Interactive Table: Calculated Quantum Chemical Descriptors
This table provides hypothetical values for reactivity descriptors based on the FMO energies listed previously.
| Descriptor | Symbol | Calculated Value | Interpretation |
| Chemical Hardness | η | 2.25 eV | Indicates high kinetic stability. |
| Electronegativity | χ | 4.10 eV | Measures the overall electron-attracting power. |
| Electrophilicity Index | ω | 3.73 eV | Quantifies the molecule's capacity to act as an electrophile. |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for investigating the step-by-step process of chemical reactions. chemrxiv.org By mapping the reaction pathway, chemists can identify transition states, intermediates, and determine the activation energies associated with each step. This information is vital for understanding reaction kinetics and selectivity.
For 5-methyl-2-(phenylamino)-4(5H)-oxazolone, computational studies can elucidate mechanisms for various reactions, such as its synthesis via cyclocondensation or its subsequent reactions with nucleophiles. researchgate.net For instance, modeling the nucleophilic attack on the carbonyl carbon of the oxazolone ring would involve:
Optimizing the geometries of the reactants, the transition state, and the products.
Calculating the activation energy (the energy barrier between reactants and the transition state).
Confirming the transition state by identifying a single imaginary frequency in vibrational analysis.
These calculations can help rationalize experimental observations and predict how changes to the molecular structure might influence the reaction outcome.
In Silico Screening for Synthetic Accessibility and Novel Analogues
In silico screening uses computational methods to rapidly evaluate large virtual libraries of chemical compounds for specific properties, accelerating the discovery of new molecules with desired functions. nih.govmdpi.com Starting with the core structure of 5-methyl-2-(phenylamino)-4(5H)-oxazolone, novel analogues can be designed by computationally introducing various substituents at different positions.
These virtual libraries can then be screened for properties such as:
Reactivity: Using quantum chemical descriptors to identify analogues with enhanced or suppressed reactivity.
Drug-likeness: Assessing properties like molecular weight, lipophilicity, and the number of hydrogen bond donors/acceptors based on rules like Lipinski's Rule of Five. africanjournalofbiomedicalresearch.com
Synthetic Accessibility: Evaluating the complexity of the designed molecules to ensure they can be realistically synthesized in a laboratory.
This computational pre-screening process allows researchers to prioritize the most promising candidates for actual synthesis and experimental testing, saving significant time and resources. acgpubs.org
Applications of 4 5h Oxazolone, 5 Methyl 2 Phenylamino As a Versatile Synthetic Building Block
Precursor in the Stereoselective Synthesis of α-Amino Acids and Peptidomimetics
Unsaturated oxazolones are well-established synthons for the preparation of various biologically significant molecules, including α-amino acids and peptides. nih.gov The reactivity of the oxazolone (B7731731) ring allows for nucleophilic attack and subsequent ring-opening, which can be followed by transformations to yield the desired amino acid derivatives. The stereocontrol in these syntheses is a critical aspect, and various strategies have been developed to achieve high enantioselectivity.
While direct stereoselective syntheses starting specifically from 4(5H)-Oxazolone, 5-methyl-2-(phenylamino)- are not extensively detailed in the provided search results, the general reactivity of the oxazolone core forms the basis for these transformations. The phenylamino (B1219803) group at the 2-position and the methyl group at the 5-position influence the electronic and steric properties of the molecule, thereby affecting its reactivity and the stereochemical outcome of the reactions. The development of chiral catalysts and auxiliaries is crucial for guiding the stereoselective addition of substituents to the oxazolone scaffold, ultimately leading to the synthesis of enantiomerically enriched α-amino acids and their derivatives, which are fundamental components of peptides and proteins.
Scaffold for the Construction of Structurally Diverse Heterocyclic Compounds
The 4(5H)-Oxazolone, 5-methyl-2-(phenylamino)- core is a reactive intermediate that readily participates in reactions with various nucleophiles, leading to the formation of a diverse range of heterocyclic systems. The ring-opening of the oxazolone is a key step in these transformations, providing a flexible intermediate that can undergo subsequent cyclization to form new ring systems.
Imidazole (B134444) and Imidazolinone Derivatives
The reaction of 4-arylidene-2-phenyloxazol-5(4H)-ones with primary amines or hydrazides is a common method for the synthesis of imidazole and imidazolinone derivatives. The reaction proceeds through a nucleophilic attack of the amine on the oxazolone ring, leading to ring opening and subsequent cyclization to form the five-membered imidazole or imidazolinone ring. nih.govresearchgate.net
For instance, the reaction of 4-(arylidene)-2-phenyloxazol-5(4H)-ones with 2,4,5-trichloroaniline (B140166) in pyridine (B92270) results in the formation of 4-arylidene-2-phenyl-1-(2,4,5-trichlorophenyl)-1H-imidazol-5(4H)-ones. nih.gov Similarly, reactions with hydrazides like 4-chlorobenzohydrazide or 2,4-dichlorobenzohydrazide yield N-(4-benzylidene-5-oxo-2-phenyl-4,5-dihydroimidazol-1-yl)benzamide derivatives. nih.gov These reactions highlight the utility of oxazolones as precursors for highly substituted imidazolinone structures. The general mechanism involves the initial nucleophilic attack of the amine on the carbonyl group of the oxazolone, followed by ring opening and subsequent intramolecular cyclization with the elimination of water. nih.gov
Table 1: Synthesis of Imidazolinone Derivatives from Oxazolones
| Oxazolone Precursor | Reagent | Product | Reference |
|---|---|---|---|
| 4-(Arylidene)-2-phenyloxazol-5(4H)-ones | 2,4,5-Trichloroaniline | 4-Arylidene-2-phenyl-1-(2,4,5-trichlorophenyl)-1H-imidazol-5(4H)-ones | nih.gov |
| 4-(Arylidene)-2-phenyloxazol-5(4H)-ones | 4-Chlorobenzohydrazide | N-(4-Benzylidene-5-oxo-2-phenyl-4,5-dihydroimidazol-1-yl)-4-chlorobenzamide | nih.gov |
| 4-(Arylidene)-2-phenyloxazol-5(4H)-ones | 2,4-Dichlorobenzohydrazide | N-(4-Benzylidene-5-oxo-2-phenyl-4,5-dihydroimidazol-1-yl)-2,4-dichlorobenzamide | nih.gov |
| Benzoylglycine and Aldehydes | Ethylenediamine | 1-(2-Aminoethyl)-2-phenyl-4-benzylideneimidazole-5-(4H)one | researchgate.net |
| Benzoylglycine and Aldehydes | Urea (B33335) | 1-Carboxamido-2-phenyl-4-benzylideneimidazole-5-(4H)one | researchgate.net |
Pyrazole (B372694) and Pyrazolinone Formations
Pyrazoles and pyrazolinones, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are another important class of compounds that can be synthesized from oxazolone precursors. mdpi.com The synthesis often involves the reaction of an oxazolone derivative with a hydrazine (B178648) compound.
While the direct synthesis from 4(5H)-Oxazolone, 5-methyl-2-(phenylamino)- is not explicitly detailed, related pyrazolinone derivatives have been synthesized. For example, a series of substituted 4-{1-aza-2-[(aryl) amino)]}-3-methyl-2-pyrazolin-5-ones were prepared through a Michael addition reaction involving a nucleophilic addition of an enolate anion to a carbon-carbon double bond. In another instance, new 4-(aroyloxyalkanoyl)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-ones were cyclized to form oxazolyl-substituted pyrazolinones. nih.gov These examples demonstrate the general principle of using reactive intermediates, often derived from or analogous to oxazolones, to construct the pyrazole or pyrazolinone ring system.
Furanone and Pyrrole (B145914) Ring Syntheses
The oxazolone ring can also serve as a precursor for other five-membered heterocyclic rings like furanones and pyrroles.
Furanone Synthesis: The synthesis of furanone derivatives often involves multi-step sequences. For instance, the synthesis of 4-(2-(2-aminoethoxy)-2,5-dimethyl-3(2H)-furanone was achieved through a process that included purification of a Boc-protected intermediate followed by deprotection. researchgate.net While this example does not directly start from 4(5H)-Oxazolone, 5-methyl-2-(phenylamino)-, it illustrates the construction of the furanone core which can be a target for syntheses utilizing oxazolone chemistry.
Pyrrole Synthesis: The Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, is a classic method for pyrrole formation. organic-chemistry.org The versatility of oxazolones allows for their conversion into intermediates that can participate in such cyclization reactions. For example, N-propargylic β-enaminones, which can be conceptually derived from oxazolone-type precursors, cyclize to form polysubstituted pyrroles in the presence of a base like cesium carbonate. organic-chemistry.org
Oxazole (B20620) and Oxazolidinone Functionalization
The oxazolone ring itself can be the subject of functionalization, or it can be converted into other oxazole or oxazolidinone derivatives.
Oxazole Derivatives: The synthesis of oxazole derivatives often involves the cyclization of precursors containing both nitrogen and oxygen functionalities. While the direct functionalization of 4(5H)-Oxazolone, 5-methyl-2-(phenylamino)- is not detailed, the general synthesis of oxazolones is well-established, for instance, through the Erlenmeyer-Plöchl reaction. sphinxsai.com
Oxazolidinone Derivatives: Oxazolidinones are an important class of heterocyclic compounds. organic-chemistry.org Their synthesis can be achieved through various routes, including the cyclization of amino alcohols or the rearrangement of other heterocyclic systems. For example, enantiomerically pure 5-functionalized oxazolidin-2-ones can be prepared from chiral aziridines through a regioselective ring-opening followed by intramolecular cyclization. bioorg.org Another approach involves an asymmetric aldol/Curtius reaction sequence to afford stereoselectively substituted oxazolidin-2-ones. nih.gov
Table 2: Selected Syntheses of Oxazolidinone Derivatives
| Starting Material | Key Reaction | Product | Reference |
|---|---|---|---|
| (2S,3S)-3-hydroxy-1-((S)-4-isopropyl-2-thioxothiazolidin-3-yl)-2-methyl-3-phenylpropan-1-one | Aldol/Curtius Reaction | (4S,5R)-4-methyl-5-phenyloxazolidin-2-one | nih.gov |
| Enantiomerically pure 2-substituted N-[(R)-(+)-α-phenylethyl]aziridines | Regioselective aziridine (B145994) ring-opening and intramolecular cyclization | 5-Functionalized enantiomerically pure oxazolidin-2-ones | bioorg.org |
| (DL)-Alanine and Benzaldehyde | Multi-step synthesis | 3-Benzoyl-4-methyl-2-phenyloxazolidin-5-one | chemicalbook.com |
Benzoxazinone (B8607429) and Quinazolinone Annulations
The reactivity of 4(5H)-Oxazolone, 5-methyl-2-(phenylamino)- and related structures allows for their use in annulation reactions to form fused heterocyclic systems like benzoxazinones and quinazolinones.
Benzoxazinone Annulations: The reaction of anthranilic acid with 4-arylidene-2-phenyl-5-(4H)-oxazolones is a known method for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones. uomosul.edu.iq This reaction involves the nucleophilic attack of the amino group of anthranilic acid on the oxazolone, leading to ring opening and subsequent cyclization to form the benzoxazinone ring. Various catalysts and reaction conditions have been employed to facilitate this transformation, including the use of cyanuric chloride as a cyclizing agent. nih.gov
Quinazolinone Annulations: Quinazolinones are another important class of fused heterocycles that can be synthesized from oxazolone precursors. For example, new 4(3H)-quinazolinone derivatives containing 2-imidazolin-5-one rings have been prepared from 5(4H)-oxazolone derivatives. researchgate.net The reaction of 2-hydrazino-3-methyl-4(3H)-quinazolinone with 2-phenyl-5(4H)-oxazolone derivatives leads to the formation of these complex quinazolinone structures. researchgate.netnih.gov The reaction proceeds by the nucleophilic attack of the hydrazine derivative on the carbonyl group of the oxazolone, followed by ring cleavage and subsequent formation of the 2-imidazolin-5-one ring fused to the quinazolinone core. researchgate.netnih.gov
Table 3: Synthesis of Fused Heterocycles from Oxazolone Derivatives
| Oxazolone Precursor | Reagent | Product | Reference |
|---|---|---|---|
| 4-Arylidene-2-phenyl-5-(4H)-oxazolones | Anthranilic acid | Benzoxazinone derivatives | uomosul.edu.iq |
| 2-Phenyl-5(4H)-oxazolone derivatives | 2-Hydrazino-3-methyl-4(3H)-quinazolinone | 4(3H)-Quinazolinone derivatives with 2-imidazolin-5-one rings | researchgate.netnih.gov |
| N-Phthaloylglycine (forms an oxazolone intermediate) | Anthranilic acid, then cyanuric chloride | 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one | nih.gov |
Thiazole (B1198619) and Thiadiazole Incorporations
The oxazolone ring is a key intermediate for the synthesis of various sulfur-containing heterocycles, including thiazoles and thiadiazoles. The inherent reactivity of the oxazolone nucleus allows for ring-opening and subsequent cyclization reactions to incorporate these important scaffolds, which are prevalent in many biologically active compounds.
One common strategy involves the reaction of oxazolone derivatives with sulfur-based reagents. For instance, treatment of related oxazolones with sources of sulfur can lead to the formation of thiazole derivatives. The Hantzsch thiazole synthesis, a well-established method, can be adapted for precursors derived from oxazolones. researchgate.net Although direct conversion of 4(5H)-Oxazolone, 5-methyl-2-(phenylamino)- is not explicitly detailed in the provided literature, analogous transformations of similar substrates suggest its potential. For example, carbothioamides, which can be conceptually derived from oxazolone precursors, react with α-haloketones to yield thiazoles. researchgate.net
Furthermore, the synthesis of 1,3,4-thiadiazole (B1197879) derivatives often involves the cyclization of thiosemicarbazide (B42300) precursors with acids. mdpi.com An oxazolone like 5-methyl-2-(phenylamino)-4(5H)-oxazolone can be envisioned as a synthon that, after ring opening and reaction with hydrazine and a sulfur source, could provide the necessary backbone for 1,3,4-thiadiazole ring formation. Research on the synthesis of 5-substituted-2-(phenylamino)-1,3,4-thiadiazoles highlights the importance of the phenylamino moiety, which is a key feature of the title compound. ukma.edu.ua
The following table summarizes representative synthetic approaches for thiazole and thiadiazole synthesis where oxazolone-derived structures could serve as key intermediates.
| Target Heterocycle | General Reaction | Key Reagents | Potential Precursor from Oxazolone | Ref. |
| Thiazole | Hantzsch Reaction | α-haloketones, Thioamide source | Thioamide derived from oxazolone ring-opening | researchgate.netmdpi.com |
| 1,3,4-Thiadiazole | Cyclization | Thiosemicarbazide, Acid, POCl₃ | Hydrazide/Thiohydrazide from oxazolone | mdpi.comukma.edu.ua |
| Thiazolone | Intermolecular Cyclization | Carbothioamides, Hydrazonoyl chlorides | N-acyl-α-amino acid thioamide | nih.gov |
Triazine Scaffolds
The 1,2,4-triazine (B1199460) core is another significant heterocyclic system accessible from oxazolone precursors. The synthesis of fused 1,2,4-triazine systems, such as imidazo[4,5-e]thiazolo[3,2-b]triazines, often starts from heterocyclic compounds containing a thiourea (B124793) fragment which react with reagents like dimethyl acetylenedicarboxylate (B1228247) (DMAD). nih.govd-nb.info The 2-(phenylamino) group on the oxazolone ring is a crucial feature that can be incorporated into the final triazine structure.
The general reactivity of oxazolones towards dinucleophiles like hydrazine derivatives can be exploited to construct the triazine ring. The reaction typically begins with the nucleophilic attack of the hydrazine on the carbonyl group of the oxazolone, leading to ring opening and the formation of an acyl hydrazide intermediate. This intermediate can then undergo cyclization with a suitable one-carbon or dicarbonyl equivalent to form the six-membered triazine ring. The synthesis of various 5-substituted-1,2,4-triazines often leverages such strategies. researchgate.net
Base-induced rearrangements of related fused heterocyclic systems can also lead to the formation of stable triazine cores, demonstrating the chemical versatility of these scaffolds. nih.govbeilstein-journals.org
| Target Scaffold | Synthetic Strategy | Key Reagents/Conditions | Intermediate from Oxazolone | Ref. |
| 1,2,4-Triazine | Ring-opening and Cyclization | Hydrazine derivatives, Dicarbonyl compounds | Acyl hydrazide | researchgate.net |
| Fused Triazines | Condensation/Cyclization | Thiourea-containing heterocycles, DMAD | Thiourea derivative via oxazolone modification | nih.govd-nb.info |
| Rearranged Triazines | Base-induced skeletal rearrangement | KOH, Methanol | Fused thiazolo-triazine precursor | nih.govbeilstein-journals.org |
Role in the Development of Complex Organic Molecules
Oxazolones are recognized as exceptionally versatile building blocks in organic synthesis due to the multiple reactive sites within their structure. nih.govnih.gov They serve as compact and reactive templates for generating a wide array of more complex molecules, including amino acids, peptides, and various other heterocyclic systems. nih.govresearchgate.netrfppl.co.inresearchgate.net
The reactivity of 4(5H)-oxazolones is centered around several key features:
Nucleophilic Attack: The carbonyl carbon at position 5 is susceptible to nucleophilic attack, leading to ring-opening. This is a common method for producing α-amino acid derivatives and amides. nih.govnih.gov
Enolate Chemistry: The proton at position 4 is acidic, allowing for deprotonation to form an enolate. This enolate can then react with various electrophiles, enabling the introduction of diverse substituents at the C4 position.
Cycloaddition Reactions: The exocyclic double bond present in tautomeric forms of unsaturated oxazolones can participate in cycloaddition reactions, providing a pathway to complex polycyclic structures. researchgate.net
Specifically, 4(5H)-Oxazolone, 5-methyl-2-(phenylamino)- possesses distinct features that guide its synthetic utility. The methyl group at C5 provides a chiral center, which can be used to control stereochemistry in subsequent transformations. The phenylamino group at C2 can influence the electronic properties of the ring and can be retained in the final product as a key pharmacophoric element or be modified further. These characteristics make it an excellent starting material for constructing molecules of biological and pharmaceutical interest. nih.govresearchgate.net
Utilization in Diversity-Oriented Synthesis (DOS)
Diversity-oriented synthesis (DOS) is a powerful strategy for creating libraries of structurally diverse small molecules for high-throughput screening and drug discovery. researchgate.netrsc.org Oxazolones are ideal scaffolds for DOS because their multiple reactive sites can be selectively addressed to generate a wide range of different molecular skeletons from a single starting material. researchgate.netrsc.org
The 4(5H)-Oxazolone, 5-methyl-2-(phenylamino)- core can be systematically modified to create a library of diverse compounds:
Scaffold Modification: The oxazolone ring itself can be transformed into other heterocyclic systems like pyrroles, imidazoles, or β-lactams through various reaction pathways. researchgate.netrsc.org
Appendage Modification: The phenylamino group can be derivatized. For example, the phenyl ring can be substituted, or the amine itself can be acylated or alkylated.
Stereochemical Diversity: The stereocenter at C5 can be used to generate diastereomeric products by reacting the oxazolone with chiral reagents or catalysts.
By employing a substrate-controlled approach, the inherent reactivity of the oxazolone can be guided down different reaction pathways to assemble a collection of compounds with high structural diversity, which is a primary goal of DOS. researchgate.netrsc.org This makes 4(5H)-Oxazolone, 5-methyl-2-(phenylamino)- a valuable starting point for exploring novel chemical space and identifying new biologically active molecules.
Future Research Directions and Emerging Opportunities in 4 5h Oxazolone, 5 Methyl 2 Phenylamino Chemistry
Innovations in Environmentally Benign Synthetic Methodologies
The development of eco-friendly synthetic protocols is a paramount goal in modern chemistry. For the synthesis of oxazolone (B7731731) derivatives, research is shifting away from traditional methods that often rely on harsh reagents and volatile organic solvents. Future innovations are expected to focus on green chemistry principles to minimize environmental impact.
Key areas of development include:
Aqueous Media Synthesis: Utilizing water as a solvent is a primary objective. Methodologies using catalysts like pyridinium (B92312) p-toluenesulfonate (PPTS) have already proven effective for related heterocyclic compounds in aqueous environments, suggesting a viable path for the synthesis of 4(5H)-Oxazolone, 5-methyl-2-(phenylamino)-. researchgate.net
Alternative Energy Sources: The use of microwave irradiation and ultrasound are emerging as efficient alternatives to conventional heating. researchgate.net Microwave-assisted synthesis, often performed under solvent-free conditions, can significantly reduce reaction times and improve yields for 2-phenyl-5(4H)-oxazolones. researchgate.net
Benign Catalysts: Research into non-toxic, recyclable, and readily available catalysts is crucial. Catalysts such as ZnO and potassium phosphate (B84403) have been explored for the Erlenmeyer-Plochl reaction to produce related azlactones, offering greener alternatives to traditional catalysts like sodium acetate (B1210297). researchgate.net
| Parameter | Traditional Methods (e.g., Erlenmeyer-Plochl) | Emerging Green Methods |
|---|---|---|
| Solvent | Acetic Anhydride (B1165640), Organic Solvents | Water, Solvent-free conditions |
| Catalyst | Fused Sodium Acetate | ZnO, Potassium Phosphate, PPTS, Lemon Juice researchgate.netresearchgate.net |
| Energy Source | Conventional Heating | Microwave Irradiation, Ultrasound researchgate.netresearchgate.net |
| Reaction Time | Several hours | Minutes to shorter hours researchgate.net |
| Environmental Impact | Higher (use of volatile organics, potentially toxic catalysts) | Lower (reduced waste, use of benign materials) |
Discovery of Novel Reactivity Pathways and Transformations
4(5H)-Oxazolones are valuable and versatile building blocks in organic synthesis due to their multiple reactive sites. nih.gov The reactivity of the 5-methyl-2-(phenylamino) derivative, particularly the nucleophilic susceptibility of the C5 carbon, allows for a wide array of chemical modifications. nih.gov Future research will likely uncover new transformations and expand its utility as a synthetic intermediate.
Emerging areas of exploration include:
Nucleophilic Ring-Opening: The oxazolone ring can be opened by various nucleophiles, including amines and alcohols, to produce a range of derivatives such as benzamides and esters. nih.gov Exploring a broader scope of nucleophiles could lead to novel compound libraries with diverse functionalities.
Cycloaddition Reactions: Azlactones can function as 1,3-dipoles, participating in cycloaddition reactions to construct more complex heterocyclic systems. researchgate.net Investigating the dipolar cycloaddition potential of 4(5H)-Oxazolone, 5-methyl-2-(phenylamino)- with various dipolarophiles is a promising avenue for creating unique molecular scaffolds.
C-H Functionalization: Direct functionalization of the C-H bonds on the phenylamino (B1219803) moiety or the methyl group could provide efficient pathways to new derivatives without the need for pre-functionalized starting materials.
| Reaction Type | Reactive Site | Potential Products | Significance |
|---|---|---|---|
| Nucleophilic Attack | C5 Carbon of Oxazolone Ring | α-Amino acid derivatives, Amides, Esters nih.gov | Access to peptidomimetics and bioactive molecules. |
| 1,3-Dipolar Cycloaddition | Azlactone Ring | Highly substituted proline derivatives, Fused polycyclic molecules researchgate.net | Rapid construction of molecular complexity. |
| Ene-type Reactions | Exocyclic double bond (if formed) | Functionalized amino acid derivatives researchgate.net | Formation of new C-C bonds. |
| Rearrangements (e.g., Claisen-type) | Oxazolone scaffold | Novel heterocyclic structures researchgate.net | Access to unique chemical space. |
Advanced Mechanistic Studies and Reaction Kinetics
A deep understanding of reaction mechanisms and kinetics is fundamental to optimizing synthetic routes and controlling product outcomes. For 4(5H)-Oxazolone, 5-methyl-2-(phenylamino)-, detailed kinetic studies on its formation and subsequent reactions are still an area ripe for exploration.
Future research should focus on:
Hydrolysis and Ionization Kinetics: The hydrolysis and ionization of the oxazolone ring are competing processes that affect yield and stereochemical integrity. Kinetic studies under various pH and buffer conditions can elucidate the factors governing these pathways. For related oxazolones, it has been shown that in aqueous solutions, ionization (leading to racemization) and ring-opening occur at comparable rates.
Intermediate Trapping and Characterization: Identifying and characterizing transient intermediates is key to confirming reaction mechanisms. Spectroscopic techniques could be employed to detect intermediates, such as those potentially formed by the addition of water across the C=N bond, which has been suggested as a minor pathway in related systems.
Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide valuable insights into transition states, reaction energy profiles, and the electronic factors that influence reactivity, complementing experimental findings.
Integration of Artificial Intelligence and Machine Learning in Synthetic Design
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis by accelerating the design-make-test-analyze (DMTA) cycle. nih.gov For a target molecule like 4(5H)-Oxazolone, 5-methyl-2-(phenylamino)- and its derivatives, these computational tools offer significant opportunities.
Potential applications include:
Retrosynthetic Planning: AI-powered tools can analyze the structure of complex oxazolone derivatives and propose novel and efficient synthetic routes that may not be obvious to human chemists. nih.gov
Reaction Condition Optimization: ML models can be trained on existing reaction data to predict the optimal conditions (e.g., catalyst, solvent, temperature) to maximize yield and minimize byproducts for the synthesis and derivatization of the target oxazolone. nih.gov
De Novo Molecular Design: Generative AI models can design novel oxazolone-based molecules with desired properties (e.g., specific biological activities) by learning from large chemical databases. nih.govmdpi.com This allows for the exploration of a vast chemical space to identify promising new compounds for further investigation. nih.gov
Exploration of Stereoselective Control in Derivatization
The presence of a substituent at the C5 position (the methyl group) introduces a stereocenter in 4(5H)-Oxazolone, 5-methyl-2-(phenylamino)-, making stereoselective synthesis and derivatization a critical area for future research. The acidity of the C4 proton in related systems often leads to easy racemization, presenting a significant challenge.
Key research directions will involve:
Asymmetric Catalysis: The development of chiral catalysts (both metal-based and organocatalysts) is essential for controlling the stereochemistry during the synthesis of the oxazolone ring and in subsequent reactions.
Chiral Auxiliaries: Employing chiral auxiliaries attached to the phenylamino group could direct the stereochemical outcome of reactions at the oxazolone ring, with the auxiliary being removed in a later step.
Enantioselective Separations: For racemic mixtures, the development of efficient chiral chromatography methods or enzymatic resolutions will be important for isolating pure enantiomers, which is crucial for evaluating their distinct biological activities. The synthesis and biological evaluation of specific chiral isomers of related heterocyclic compounds are considered a key future research focus. mdpi.com
Q & A
Q. What experimental approaches determine regioselectivity in electrophilic substitution reactions of 4(5H)-Oxazolones?
- Methodological Answer : Competitive reactions with regioselective electrophiles (e.g., nitration vs. sulfonation) map reactive sites. Computational electrostatic potential (ESP) surfaces predict electron-rich regions. For example, 5-(phenylimino) derivatives showed preferential substitution at the C4 position due to resonance stabilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
